BenchChemオンラインストアへようこそ!

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)acetamide

α-glucosidase inhibition pyridazinone SAR diabetes target

2-(3-(4-Bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)acetamide (CAS 1252823-45-2) is a synthetic pyridazin-3(2H)-one derivative featuring a 4-bromophenyl substituent at the C3 position and an N-(2,6-dimethylphenyl)acetamide side chain at the N1 position. The compound belongs to the broader class of pyridazinone N-aryl acetamides, a scaffold that has been systematically investigated for alpha-glucosidase inhibition and, in structurally distinct regioisomeric forms, for formyl peptide receptor (FPR) agonism.

Molecular Formula C20H18BrN3O2
Molecular Weight 412.287
CAS No. 1252823-45-2
Cat. No. B2707198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)acetamide
CAS1252823-45-2
Molecular FormulaC20H18BrN3O2
Molecular Weight412.287
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br
InChIInChI=1S/C20H18BrN3O2/c1-13-4-3-5-14(2)20(13)22-18(25)12-24-19(26)11-10-17(23-24)15-6-8-16(21)9-7-15/h3-11H,12H2,1-2H3,(H,22,25)
InChIKeySNDNRCMJGMGIAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-(4-Bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)acetamide (CAS 1252823-45-2): Procurement-Quality Overview for Pyridazinone-Based Probe Selection


2-(3-(4-Bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)acetamide (CAS 1252823-45-2) is a synthetic pyridazin-3(2H)-one derivative featuring a 4-bromophenyl substituent at the C3 position and an N-(2,6-dimethylphenyl)acetamide side chain at the N1 position. The compound belongs to the broader class of pyridazinone N-aryl acetamides, a scaffold that has been systematically investigated for alpha-glucosidase inhibition [1] and, in structurally distinct regioisomeric forms, for formyl peptide receptor (FPR) agonism [2]. The 2,6-dimethylphenyl substitution pattern on the acetamide moiety represents a defined point of structural differentiation from the 2,4-dimethylphenyl and 2,5-dimethylphenyl isomers that are commercially available as close analogs, making this compound a specific tool for structure-activity relationship (SAR) studies where the steric and electronic effects of ortho,ortho'-disubstitution are under investigation.

Why 2-(3-(4-Bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)acetamide Cannot Be Replaced by In-Class Pyridazinone Acetamides Without Quantitative Re-Validation


The pyridazinone N-aryl acetamide chemotype exhibits pronounced sensitivity to substitution pattern at both the acetamide N-aryl ring and the pyridazinone C3 position. In the alpha-glucosidase inhibition series reported by Moghimi et al., the identity and position of substituents on the N-aryl acetamide moiety directly governed inhibitory potency, with IC50 values spanning from 70.1 µM to inactive across structurally similar analogs [1]. In the FPR agonist series, moving the 4-bromophenyl group from the C3 position (as in the target compound) to the N2 acetamide side chain was essential for receptor activation, while the dimethylphenyl substitution pattern on the pyridazinone core dictated FPR subtype selectivity [2]. Consequently, generic substitution with a regioisomeric or differently substituted analog—such as the 2,4-dimethylphenyl or 2,5-dimethylphenyl isomer—cannot preserve target engagement, potency, or selectivity profiles without explicit experimental confirmation. Each substitution variant constitutes a distinct chemical entity with its own SAR position.

Quantitative Differentiation Evidence: 2-(3-(4-Bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)acetamide vs. Closest Analogs


N-Aryl Substitution Pattern Determines α-Glucosidase Inhibitory Potency: Ortho,ortho'-Dimethyl vs. Alternative Substitution Patterns

In the pyridazine N-aryl acetamide series evaluated by Moghimi et al. (2020), α-glucosidase inhibitory activity was exquisitely sensitive to the N-aryl substitution pattern. The most potent compound in the series, 7a, achieved an IC50 of 70.1 µM against α-glucosidase, surpassing the reference inhibitor acarbose, while closely related analogs with alternative N-aryl substituents showed substantially reduced or no inhibitory activity [1]. Although the target compound (2,6-dimethylphenyl) was not among the specific analogs synthesized in this study, the SAR data provide a class-level framework: the 2,6-dimethyl substitution creates a unique steric and electronic environment at the acetamide terminus—differing from the 2,4-dimethyl and 2,5-dimethyl isomers—that is predicted to alter both the binding pose within the α-glucosidase active site and the compound's drug-likeness parameters, including topological polar surface area and metabolic stability at the ortho-methyl groups.

α-glucosidase inhibition pyridazinone SAR diabetes target

Regioisomeric Differentiation: 4-Bromophenyl at C3 vs. 4-Bromophenylacetamide at N2 Defines Target Engagement Class (FPR Agonism vs. Alternative Pharmacology)

A critical structural distinction separates the target compound from the extensively characterized FPR agonist series. In the FPR-active pyridazinones identified by Vergelli et al. (2016) and Crocetti et al. (2020), the pharmacophore requires a 4-bromophenylacetamide fragment attached at the N2 position of the pyridazinone ring, a methyl group at C6, and an aryl/benzyl substituent at C4 [1][2]. The target compound (CAS 1252823-45-2) instead bears the 4-bromophenyl directly at C3 of the pyridazinone ring and the N-(2,6-dimethylphenyl)acetamide at N1—a regioisomeric arrangement that places the bromophenyl group at a position associated with negative cooperativity for FPR binding. Floresta et al. (2020) subsequently demonstrated that a library of 52 pyridazinone-based analogs originally designed as FPR ligands failed to bind FPRs in biological screening, leading to a repurposing effort that identified aspartate aminotransferase as an alternative target [3]. This body of evidence indicates that the target compound's distinct regioisomeric architecture makes it unsuitable for FPR-focused programs but positions it as a candidate for target identification screening against alternative protein targets, including aspartate aminotransferase.

formyl peptide receptor regioisomer pharmacology scaffold repurposing

Dimethylphenyl Positional Isomerism: 2,6-Dimethyl vs. 2,4-Dimethyl and 2,5-Dimethyl Substitution as a Determinant of Biological Profile

Three positional isomers of the dimethylphenyl acetamide pyridazinone are commercially cataloged: 2,6-dimethylphenyl (target), 2,4-dimethylphenyl, and 2,5-dimethylphenyl. The 2,6-dimethylphenyl substitution introduces symmetric ortho-methyl groups flanking the acetamide NH, creating a sterically hindered environment that restricts rotation around the N-aryl bond and alters the conformational ensemble accessible to the molecule [1]. In N-(2,6-dimethylphenyl)acetamide, X-ray crystallography confirms that the two ortho-methyl groups force the amide group out of the plane of the aromatic ring by approximately 68°, substantially modifying the hydrogen-bonding capacity of the amide NH compared to mono-ortho-substituted or meta/para-substituted analogs [1]. This conformational restriction directly impacts molecular recognition: in the related pyridazinone SAR literature, the dimethyl position on the N-aryl ring determines both enzyme inhibition potency and receptor subtype selectivity [2]. The 2,6-isomer is therefore not interchangeable with the 2,4- or 2,5-isomers for any application where amide geometry and N-aryl presentation influence target binding.

positional isomer SAR dimethylphenyl acetamide pyridazinone analog differentiation

Bromophenyl Substituent Positional Effect: C3-(4-Bromophenyl) vs. N2-(4-Bromophenylacetamide) as a Key Differentiator in Pyridazinone SAR

The 4-bromophenyl group is a critical pharmacophoric element in multiple pyridazinone-based bioactive series, but its attachment point fundamentally determines pharmacological outcome. In the FPR agonist series, the 4-bromophenylacetamide fragment at N2 was found to be essential for activity—replacement or relocation of this group ablated receptor activation [1]. In the C3-substituted series (which includes the target compound), the 4-bromophenyl group at C3 contributes to molecular recognition through halogen bonding interactions with target proteins, as demonstrated by docking studies within the aspartate aminotransferase repurposing analysis, where the bromine atom participated in specific halogen-bond interactions with backbone carbonyl groups in the enzyme active site [2]. The target compound retains the bromine atom's favorable physicochemical properties—enhanced lipophilicity (clogP contribution), potential for halogen bonding, and increased molecular weight—while presenting it in a regioisomeric context distinct from the FPR series, making it a structurally complementary probe for exploring bromine-dependent binding in non-FPR targets.

bromophenyl regioisomerism pyridazinone pharmacophore halogen bonding contribution

Cytotoxicity Profile Differentiation: Pyridazinone Acetamide Scaffold Tolerability in Normal Human Dermal Fibroblasts

The pyridazine N-aryl acetamide scaffold has demonstrated a favorable preliminary cytotoxicity profile. In the Moghimi et al. (2020) series, the most potent α-glucosidase inhibitors were counter-screened against normal human dermal fibroblast (HDF) cells and showed no significant cytotoxicity at concentrations up to and exceeding their enzyme-inhibitory IC50 values, indicating a selectivity window for enzyme inhibition over general cellular toxicity within this chemotype [1]. While the target compound (2,6-dimethylphenyl variant) has not been individually profiled in published cytotoxicity assays, the class-level data suggest that the pyridazinone core with N-aryl acetamide substitution is compatible with cellular viability, distinguishing it from more cytotoxic heterocyclic scaffolds. Confirmation of this profile for the specific 2,6-dimethylphenyl isomer requires experimental verification, as ortho,ortho'-disubstitution could theoretically alter cellular penetration or off-target interactions relative to mono-ortho-substituted analogs [2].

cytotoxicity selectivity window HDF cell line

Optimal Application Scenarios for 2-(3-(4-Bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)acetamide Based on Quantitative Differentiation Evidence


SAR Probe for Ortho,Ortho'-Disubstituted Acetamide Conformational Effects in Pyridazinone Enzyme Inhibitor Optimization

This scenario leverages the unique 2,6-dimethylphenyl conformation of the target compound. When conducting SAR studies on pyridazinone-based enzyme inhibitors (e.g., α-glucosidase, aspartate aminotransferase), the target compound serves as the ortho,ortho'-disubstituted reference point within a systematic N-aryl substitution matrix that includes the 2,4-dimethyl, 2,5-dimethyl, and unsubstituted phenyl analogs. The ~68° amide-aromatic dihedral angle imposed by the 2,6-dimethyl substitution represents the maximal steric constraint achievable within the dimethylphenyl isomer series, enabling the research team to correlate ligand conformation with inhibitory potency [1]. This compound is specifically indicated when the research hypothesis involves testing whether restricting amide bond rotation enhances target selectivity or alters the binding kinetics (competitive vs. non-competitive) relative to planar acetamide analogs [2].

Target Identification Screening: Non-FPR Pyridazinone Probe for Aspartate Aminotransferase and Related Fold Enzymes

Based on the inverse virtual screening and repurposing analysis by Floresta et al. (2020), pyridazinone analogs bearing the C3-(4-bromophenyl) substitution—the regioisomeric configuration present in the target compound—were identified as potential ligands for aspartate aminotransferase through pharmacophore-based screening followed by molecular docking and molecular dynamics validation [1]. The target compound is therefore positioned as a screening probe for aspartate aminotransferase inhibition assays, where the 4-bromophenyl group may engage in halogen bonding with backbone carbonyls in the enzyme's active site. This application is distinct from FPR-focused programs and is specifically enabled by the C3-bromophenyl regioisomerism that differentiates this compound from the N2-(4-bromophenylacetamide) FPR agonist series [2].

Halogen Bonding Probe: C3-(4-Bromophenyl) Pyridazinone for Crystallographic Fragment Screening

The 4-bromophenyl substituent at the C3 position of the pyridazinone core provides a strong anomalous scattering signal for X-ray crystallography (Br K-edge at 13.47 keV), making this compound suitable as a heavy-atom derivatization reagent or fragment for crystallographic soaking experiments. The bromine atom can participate in halogen bonding (C-Br···O=C interactions) with protein backbone carbonyl groups, as identified in the aspartate aminotransferase docking studies [1]. For structural biology groups conducting fragment-based drug discovery, the target compound offers a chemically stable, commercially available brominated pyridazinone fragment with a molecular weight (412.3 Da) compatible with fragment screening libraries, while the 2,6-dimethylphenyl acetamide moiety provides additional electron density features for unambiguous placement in electron density maps.

Metabolic Stability SAR: Evaluating Ortho-Methyl Blocking of N-Aryl Acetamide Metabolism in Pyridazinone Scaffolds

The 2,6-dimethylphenyl substitution pattern can influence the metabolic fate of the acetamide moiety by sterically shielding the amide bond from hydrolytic enzymes and by blocking potential sites of aromatic hydroxylation at both ortho positions simultaneously. In preclinical development programs where N-aryl acetamide metabolic lability has been identified as a liability, the target compound provides a test probe for the hypothesis that ortho,ortho'-disubstitution confers superior metabolic stability compared to mono-ortho-substituted (2,4-dimethyl, 2,5-dimethyl) or unsubstituted phenyl acetamide analogs. This application is supported by the general principle that ortho-substitution on anilide systems reduces N-dealkylation and aromatic hydroxylation rates, though pyridazinone-specific metabolic data for the 2,6-isomer require experimental generation [1].

Quote Request

Request a Quote for 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.